2-[2-[2-[2-[2-(2-Acetyloxybenzoyl)oxybenzoyl]oxybenzoyl]oxybenzoyl]oxybenzoyl]oxybenzoic acid 2-[2-[2-[2-[2-(2-Acetyloxybenzoyl)oxybenzoyl]oxybenzoyl]oxybenzoyl]oxybenzoyl]oxybenzoic acid
Brand Name: Vulcanchem
CAS No.: 85531-20-0
VCID: VC0121703
InChI: InChI=1S/C44H28O14/c1-26(45)53-34-21-9-3-15-28(34)40(48)55-36-23-11-5-17-30(36)42(50)57-38-25-13-7-19-32(38)44(52)58-37-24-12-6-18-31(37)43(51)56-35-22-10-4-16-29(35)41(49)54-33-20-8-2-14-27(33)39(46)47/h2-25H,1H3,(H,46,47)
SMILES: CC(=O)OC1=CC=CC=C1C(=O)OC2=CC=CC=C2C(=O)OC3=CC=CC=C3C(=O)OC4=CC=CC=C4C(=O)OC5=CC=CC=C5C(=O)OC6=CC=CC=C6C(=O)O
Molecular Formula: C44H28O14
Molecular Weight: 780.694

2-[2-[2-[2-[2-(2-Acetyloxybenzoyl)oxybenzoyl]oxybenzoyl]oxybenzoyl]oxybenzoyl]oxybenzoic acid

CAS No.: 85531-20-0

Cat. No.: VC0121703

Molecular Formula: C44H28O14

Molecular Weight: 780.694

* For research use only. Not for human or veterinary use.

2-[2-[2-[2-[2-(2-Acetyloxybenzoyl)oxybenzoyl]oxybenzoyl]oxybenzoyl]oxybenzoyl]oxybenzoic acid - 85531-20-0

Specification

CAS No. 85531-20-0
Molecular Formula C44H28O14
Molecular Weight 780.694
IUPAC Name 2-[2-[2-[2-[2-(2-acetyloxybenzoyl)oxybenzoyl]oxybenzoyl]oxybenzoyl]oxybenzoyl]oxybenzoic acid
Standard InChI InChI=1S/C44H28O14/c1-26(45)53-34-21-9-3-15-28(34)40(48)55-36-23-11-5-17-30(36)42(50)57-38-25-13-7-19-32(38)44(52)58-37-24-12-6-18-31(37)43(51)56-35-22-10-4-16-29(35)41(49)54-33-20-8-2-14-27(33)39(46)47/h2-25H,1H3,(H,46,47)
Standard InChI Key SDGIRVLQYCRWQF-UHFFFAOYSA-N
SMILES CC(=O)OC1=CC=CC=C1C(=O)OC2=CC=CC=C2C(=O)OC3=CC=CC=C3C(=O)OC4=CC=CC=C4C(=O)OC5=CC=CC=C5C(=O)OC6=CC=CC=C6C(=O)O

Introduction

Chemical and Physical Properties

Molecular Properties

The molecular properties of this compound are computed using various chemical informatics tools:

  • Exact Mass: 780.1479 Da for the extended structure; 420.0845 Da for simpler forms .

  • Hydrogen Bond Donor Count: 1, indicating limited hydrogen bonding capacity .

  • Hydrogen Bond Acceptor Count: 14 for extended structures; 8 for simpler forms .

  • Rotatable Bond Count: High flexibility with 18 rotatable bonds in the extended structure .

Spectral Characteristics

Spectroscopic techniques such as NMR and IR can be used to characterize this compound:

  • NMR Spectroscopy: Proton signals would be observed for aromatic hydrogens and methyl groups from acetyloxy functionalities.

  • IR Spectroscopy: Characteristic peaks for ester carbonyl stretching (~1750 cm1^{-1}) are expected.

Synthesis Pathways

General Synthetic Approach

The synthesis of 2-[2-[2-[2-[2-(2-Acetyloxybenzoyl)oxybenzoyl]oxybenzoyl]oxybenzoyl]oxybenzoyl]oxybenzoic acid involves multi-step esterification reactions:

  • Esterification of Benzoic Acid Derivatives: Reaction between benzoic acid and acetic anhydride in the presence of a catalyst like sulfuric acid.

  • Sequential Coupling: Each esterification step adds another benzoyloxy group to the growing molecular chain.

Challenges in Synthesis

The synthesis process is complicated by:

  • The need for precise control over reaction conditions to prevent side reactions.

  • Difficulties in purifying intermediate products due to their structural similarity.

Applications

Pharmaceutical Applications

The compound’s structural similarity to acetylsalicylic acid (aspirin) suggests potential applications as a drug intermediate or impurity marker in pharmaceutical formulations .

Materials Science

The compound’s robust aromatic framework could make it suitable for use in polymer synthesis or as a precursor for high-performance materials.

Biochemical Research

Its complex structure makes it an interesting candidate for studying ester hydrolysis mechanisms or enzyme interactions.

Comparative Data Tables

PropertyExtended Structure (C44H28O14C_{44}H_{28}O_{14})Simplified Structure (C23H16O8C_{23}H_{16}O_{8})
Molecular Weight (g/mol)780.68420.37
Hydrogen Bond Donors11
Hydrogen Bond Acceptors148
Rotatable Bonds189
Topological Polar Surface Area (A˚2Å^2)~195~120

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